Viscidulin I

Description

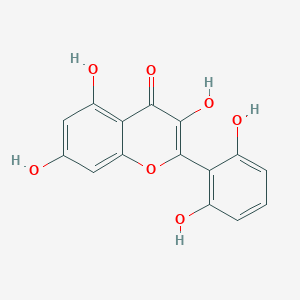

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULZZCUABWZIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239032 | |

| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92519-95-4 | |

| Record name | Viscidulin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Viscidulin I: A Technical Guide to its Discovery, Isolation, and Biological Potential from Scutellaria Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscidulin I, a flavonoid isolated from Scutellaria viscidula, represents a molecule of interest within the pharmacologically rich genus of Scutellaria. This technical guide provides a comprehensive overview of the discovery and isolation of Viscidulin I, alongside an exploration of its potential biological activities. While specific research on Viscidulin I is limited, this document compiles available information and extrapolates potential methodologies and mechanisms of action based on studies of related flavonoids from Scutellaria. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Viscidulin I, providing detailed experimental protocols and highlighting areas for future investigation.

Introduction

The genus Scutellaria, commonly known as skullcaps, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including inflammation, infections, and neurological disorders.[1] These therapeutic properties are largely attributed to the rich diversity of flavonoids present in these plants. One such flavonoid is Viscidulin I, first identified in Scutellaria viscidula Bge. While not as extensively studied as other Scutellaria flavonoids like baicalein (B1667712) and wogonin, Viscidulin I holds potential for further pharmacological investigation. This guide provides an in-depth look at the discovery and isolation of Viscidulin I and explores its putative biological activities based on the broader understanding of related compounds.

Discovery and Physicochemical Properties

Viscidulin I was first reported in a 1984 publication by Tomimori et al. in the Japanese journal Yakugaku Zasshi. This initial study focused on the chemical constituents of Scutellaria viscidula.

Table 1: Physicochemical Properties of Viscidulin I

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₇ | |

| Molecular Weight | 302.24 g/mol | |

| Appearance | Yellow Powder | |

| IUPAC Name | 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | |

| CAS Number | 92519-95-4 |

Experimental Protocols: Isolation and Purification

General Workflow for Flavonoid Isolation

The isolation of Viscidulin I from Scutellaria viscidula would typically follow a multi-step process involving extraction, fractionation, and chromatographic purification.

Figure 1. General workflow for the isolation of Viscidulin I.

Detailed Methodology

-

Plant Material Preparation: The roots of Scutellaria viscidula are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, through methods such as maceration or Soxhlet extraction. This process yields a crude extract containing a mixture of phytochemicals.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with flavonoids like Viscidulin I typically concentrating in the ethyl acetate or n-butanol fractions.

-

Column Chromatography: The flavonoid-rich fraction is further purified using column chromatography.

-

Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate individual compounds based on their affinity for the stationary phase.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity.

-

-

Crystallization: The fractions containing Viscidulin I, as identified by thin-layer chromatography (TLC), are combined, concentrated, and subjected to crystallization to obtain the pure compound.

Biological Activities and Potential Mechanisms of Action

Specific in-depth studies on the biological activities of Viscidulin I are scarce. However, based on the well-documented pharmacological properties of other flavonoids isolated from Scutellaria species, it is plausible that Viscidulin I exhibits similar anti-inflammatory and antiviral effects.

Anti-Inflammatory Activity

Flavonoids from Scutellaria are known to possess potent anti-inflammatory properties.[2] These effects are often mediated through the inhibition of key inflammatory pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Flavonoids can modulate the phosphorylation of MAPK proteins (p38, ERK, and JNK), leading to a reduction in the inflammatory response.[4]

Figure 2. Potential anti-inflammatory mechanisms of Viscidulin I.

Table 2: Potential Anti-inflammatory Activity Data (Hypothetical)

| Assay | Target | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | iNOS | Data not available |

| Prostaglandin E₂ (PGE₂) Production | COX-2 | Data not available |

| TNF-α Production | Cytokine synthesis | Data not available |

| IL-6 Production | Cytokine synthesis | Data not available |

Antiviral Activity

Numerous flavonoids from Scutellaria have demonstrated antiviral activity against a range of viruses.[5] The mechanisms of action can vary, from inhibiting viral entry and replication to modulating the host immune response.

-

Inhibition of Viral Entry: Flavonoids can interfere with the attachment and entry of viruses into host cells by binding to viral surface proteins or host cell receptors.

-

Inhibition of Viral Enzymes: Key viral enzymes, such as proteases and polymerases, which are essential for viral replication, can be inhibited by flavonoids.

-

Modulation of Host Signaling Pathways: Flavonoids can modulate host signaling pathways that are hijacked by viruses for their replication, such as the PI3K/Akt pathway.

Figure 3. Potential antiviral mechanisms of Viscidulin I.

Table 3: Potential Antiviral Activity Data (Hypothetical)

| Virus | Assay | IC₅₀ (µM) |

| Influenza A Virus | Plaque Reduction Assay | Data not available |

| Herpes Simplex Virus-1 | CPE Inhibition Assay | Data not available |

| SARS-CoV-2 | Viral Replication Assay | Data not available |

Future Directions and Conclusion

Viscidulin I remains a relatively understudied flavonoid with significant potential for pharmacological development. The primary challenge is the lack of specific research on its biological activities and mechanisms of action. Future research should focus on:

-

Re-isolation and Characterization: A complete and modern spectroscopic analysis to confirm the structure of Viscidulin I.

-

Quantitative Analysis: Development of analytical methods to quantify the content of Viscidulin I in Scutellaria viscidula and other Scutellaria species.

-

In-depth Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its anti-inflammatory, antiviral, and other potential therapeutic effects.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by Viscidulin I to understand its molecular targets.

References

- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Viscidulin I: A Technical Guide to Its Natural Sources, Botanical Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin I is a flavonoid, a class of polyphenolic secondary metabolites found in plants, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources, botanical distribution, and relevant experimental protocols related to Viscidulin I. While specific quantitative data and signaling pathway information for Viscidulin I are limited in current literature, this document leverages available information on closely related flavonoids from the same botanical genus, Scutellaria, to provide a thorough and practical resource.

Botanical Distribution and Natural Sources

Viscidulin I has been identified in several species of the genus Scutellaria, commonly known as skullcaps. The Lamiaceae family, to which Scutellaria belongs, is a rich source of bioactive compounds. The primary botanical sources of Viscidulin I include:

-

Scutellaria pekinensis var. pekinensis

-

Scutellaria baicalensis Georgi [1]

-

Scutellaria viscidula Bge

Quantitative Data on Major Flavonoids in Scutellaria baicalensis

To provide a framework for understanding the potential yield of flavonoids from Scutellaria, the following table summarizes the quantitative data for major, well-studied flavonoids found in the roots of Scutellaria baicalensis. This data is indicative of the general flavonoid content that can be expected from this genus.

| Flavonoid | Concentration Range in Roots (% dry weight) | Analytical Method | Reference |

| Baicalin | 8.1% - 15.6% | HPLC | [2] |

| Baicalein | 0.2% - 1.2% | HPLC | [2] |

| Wogonin | Not specified in percentage, but a major component | HPLC-MS/MS | [1] |

| Oroxylin A | Not specified in percentage, but a major component | HPLC-MS/MS | [1] |

Note: This table represents the concentration of major flavonoids in Scutellaria baicalensis and is intended to provide a general reference for the potential abundance of flavonoid compounds in this genus.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of flavonoids from Scutellaria species, adapted from a protocol for the isolation of Skullcapflavone I from Scutellaria baicalensis. This protocol can serve as a foundational method for the targeted isolation of Viscidulin I.

I. Plant Material and Extraction

-

Plant Material Preparation:

-

Obtain dried roots of a known Viscidulin I-containing Scutellaria species (e.g., Scutellaria baicalensis).

-

Grind the dried roots into a coarse powder (20-40 mesh).

-

Dry the powder in an oven at 60°C to a constant weight to ensure removal of residual moisture.

-

-

Solvent Extraction:

-

Weigh 1 kg of the dried root powder.

-

Macerate the powder in 10 L of 95% ethanol (B145695) at room temperature for 24 hours with occasional agitation.

-

Filter the extract through a cheesecloth followed by Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh ethanol to ensure thorough extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

II. Fractionation

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanolic extract in 1 L of distilled water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

-

Hexane (B92381) (3 x 1 L) to remove non-polar compounds.

-

Chloroform (B151607) (3 x 1 L) to extract flavonoids of intermediate polarity.

-

Ethyl acetate (B1210297) (3 x 1 L) to extract more polar flavonoids.

-

n-butanol (3 x 1 L) to isolate highly polar flavonoids.

-

-

Concentrate each fraction using a rotary evaporator.

-

III. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).

-

Dissolve the dried chloroform or ethyl acetate fraction (which is likely to contain Viscidulin I) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Combine fractions from the silica gel column that show a high concentration of the target compound.

-

Further purify the combined fractions using a preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of methanol (B129727) and water, with a small percentage of formic acid to improve peak shape.

-

Collect the peak corresponding to Viscidulin I.

-

Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by Viscidulin I are not yet available, extensive research on flavonoids isolated from Scutellaria species has demonstrated their potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway Inhibition by Scutellaria Flavonoids

The diagram below illustrates the generally accepted mechanism of NF-κB pathway inhibition by flavonoids.

Caption: Inhibition of the NF-κB signaling pathway by Scutellaria flavonoids.

MAPK Signaling Pathway Inhibition by Scutellaria Flavonoids

The following diagram depicts the general mechanism of MAPK pathway inhibition.

Caption: Inhibition of the MAPK signaling cascade by Scutellaria flavonoids.

Conclusion

Viscidulin I is a promising flavonoid found in several Scutellaria species. While further research is needed to quantify its presence in these plants and to elucidate its specific molecular mechanisms of action, the information available for related flavonoids from the same genus provides a strong foundation for future studies. The experimental protocols and signaling pathway diagrams presented in this guide offer a valuable starting point for researchers and drug development professionals interested in the therapeutic potential of Viscidulin I.

References

The Biosynthesis of Viscidulin I: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viscidulin I, a rare flavone (B191248) with a distinctive 5,7,2',6'-tetrahydroxy substitution pattern, is a natural product found in plants of the Scutellaria genus. Flavonoids from this genus, including Viscidulin I, have garnered significant interest for their potential pharmacological activities. Understanding the biosynthetic pathway of Viscidulin I is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Viscidulin I, supported by experimental protocols and quantitative data from related flavonoid research. While the complete enzymatic pathway for Viscidulin I has not been fully elucidated, this guide presents a scientifically grounded, putative pathway based on the well-established general flavonoid biosynthesis pathway and known enzymatic reactions in Scutellaria species.

Proposed Biosynthesis Pathway of Viscidulin I

The biosynthesis of Viscidulin I is proposed to originate from the general phenylpropanoid pathway, which is the common route for the synthesis of all flavonoids in plants. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then subjected to specific hydroxylations to yield Viscidulin I.

The key steps are outlined below:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key intermediate in the flavonoid pathway.

-

Flavone Formation: Naringenin is converted to apigenin (B1666066) by Flavone Synthase (FNS). Scutellaria species are known to possess a specific isoform, FNSII, which is a cytochrome P450 enzyme.

-

B-ring Hydroxylation: This is the most critical and currently uncharacterized step in Viscidulin I biosynthesis. The hydroxylation of the B-ring at the 2' and 6' positions is required. It is hypothesized that two specific cytochrome P450-dependent monooxygenases (CYP450s) are responsible for these reactions. These enzymes would catalyze the sequential hydroxylation of apigenin, first at the 2' position and then at the 6' position, or vice-versa, to yield 5,7,2',6'-tetrahydroxyflavone (B1660727) (Viscidulin I). The presence of other flavonoids with 2'- and 6'-hydroxylations in Scutellaria supports the existence of such enzymatic machinery.[1][2]

Pathway Diagram

Caption: Putative biosynthesis pathway of Viscidulin I.

Quantitative Data

While specific quantitative data for the biosynthesis of Viscidulin I is not available, the following table summarizes representative data for the content of major flavonoids in Scutellaria species, which provides context for the production levels of related compounds in these plants.

| Compound | Plant Part | Concentration (µg/g dry weight) | Reference |

| Baicalin | Root | 10,000 - 150,000 | [3] |

| Wogonoside | Root | 1,000 - 20,000 | [3] |

| Scutellarin | Aerial Parts | 5,000 - 30,000 | [4] |

| Apigenin | Aerial Parts | 100 - 1,000 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Viscidulin I biosynthesis.

Flavonoid Extraction and HPLC Analysis

This protocol describes a general method for the extraction and quantification of flavonoids from plant tissue, which can be adapted for Viscidulin I.

a. Extraction:

-

Freeze-dry plant material (e.g., leaves or roots of Scutellaria) and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) methanol (B129727) to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new 2 mL tube.

-

Repeat the extraction process (steps 3-7) on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried extract in 500 µL of 80% methanol.

-

Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

b. HPLC-DAD Analysis:

-

Instrumentation: A high-performance liquid chromatography system equipped with a diode array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-35 min: 10-50% B (linear gradient)

-

35-40 min: 50-90% B (linear gradient)

-

40-45 min: 90% B (isocratic)

-

45-50 min: 90-10% B (linear gradient)

-

50-55 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at 280 nm and 340 nm. A full UV-Vis spectrum (200-600 nm) should be recorded for peak identification.

-

Quantification: Use an authentic standard of Viscidulin I to create a calibration curve for accurate quantification.

Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of CHS, a key enzyme in the flavonoid pathway.

a. Protein Extraction:

-

Harvest fresh plant tissue (e.g., young leaves) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Transfer approximately 200 mg of the powder to a pre-chilled microcentrifuge tube.

-

Add 1 mL of ice-cold extraction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Vortex for 1 minute and then incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 20 minutes at 4 °C.

-

The supernatant contains the crude protein extract. Determine the protein concentration using the Bradford assay.

b. Enzyme Assay:

-

The assay mixture (total volume of 200 µL) should contain:

-

150 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

10 µL of 10 mM p-coumaroyl-CoA (substrate)

-

10 µL of 5 mM malonyl-CoA (substrate)

-

30 µL of crude protein extract

-

-

Initiate the reaction by adding the protein extract.

-

Incubate the reaction mixture at 30 °C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% (v/v) HCl.

-

Extract the product by adding 200 µL of ethyl acetate (B1210297) and vortexing vigorously.

-

Centrifuge at 5,000 rpm for 5 minutes to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.

-

Re-dissolve the residue in 50 µL of methanol.

-

Analyze the product (naringenin chalcone) by HPLC as described above, monitoring at 370 nm. The amount of product formed is used to calculate the enzyme activity.

Gene Expression Analysis by RT-qPCR

This protocol details the analysis of the expression levels of putative Viscidulin I biosynthesis genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Scutellaria tissues using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

b. Quantitative PCR (qPCR):

-

Design gene-specific primers for the target genes (e.g., CHS, CHI, FNS, and putative CYP450 hydroxylases) and a reference gene (e.g., actin or ubiquitin). Primers should be designed to amplify a product of 100-200 bp.

-

Perform qPCR in a 20 µL reaction volume containing:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

0.5 µL of each primer (10 µM)

-

1 µL of diluted cDNA

-

8 µL of nuclease-free water

-

-

Use a three-step thermal cycling program:

-

Initial denaturation: 95 °C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95 °C for 15 seconds.

-

Annealing: 60 °C for 30 seconds.

-

Extension: 72 °C for 30 seconds.

-

-

Melt curve analysis to verify the specificity of the product.

-

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Logical Relationships and Experimental Workflows

The elucidation of the Viscidulin I biosynthetic pathway follows a logical progression of experiments.

Caption: Experimental workflow for elucidating the Viscidulin I biosynthetic pathway.

Conclusion

The biosynthesis of Viscidulin I presents an intriguing area of research in plant specialized metabolism. While the core pathway leading to the flavone backbone is well understood, the specific enzymes responsible for the characteristic 2' and 6' hydroxylations on the B-ring remain to be identified. The proposed pathway and experimental protocols in this guide provide a solid foundation for researchers to further investigate and fully elucidate the biosynthesis of this unique and potentially valuable natural product. Future work should focus on the identification and characterization of the putative cytochrome P450 monooxygenases from Scutellaria species that are responsible for the final steps in Viscidulin I formation. Such discoveries will not only complete our understanding of flavonoid diversity but also open avenues for the metabolic engineering and sustainable production of Viscidulin I and related compounds.

References

- 1. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 2. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Multi-omics landscape to decrypt the distinct flavonoid biosynthesis of Scutellaria baicalensis across multiple tissues - PMC [pmc.ncbi.nlm.nih.gov]

Viscidulin I: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin I is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are known for their diverse biological activities, making them a subject of interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and stereochemistry of Viscidulin I.

Chemical Structure

Viscidulin I is classified as a flavonol, a subclass of flavonoids characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Systematic Name: 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one

Molecular Formula: C₁₅H₁₀O₇

Molecular Weight: 302.24 g/mol

CAS Registry Number: 92519-95-4

The core structure of Viscidulin I consists of two fused rings (A and C) forming a chromen-4-one system, which is substituted with a phenyl ring (B) at the 2-position. The molecule is characterized by the presence of five hydroxyl groups, contributing to its polarity and potential for hydrogen bonding. These hydroxyl groups are located at positions 3, 5, and 7 of the chromen-4-one core and at positions 2' and 6' of the phenyl ring.

Stereochemistry

Based on the established chemical structure of Viscidulin I, the molecule is achiral . The flavonol backbone contains a double bond between the C2 and C3 positions of the C-ring. This lack of a tetrahedral carbon at the C2 position, which is a chiral center in the related flavanone (B1672756) compounds, means that Viscidulin I does not possess any stereocenters. Therefore, it does not exist as different stereoisomers.

Quantitative Data

Detailed quantitative spectroscopic data for Viscidulin I is not widely available in a consolidated format in the public domain. Comprehensive NMR, IR, and mass spectrometry data are typically found in primary research articles detailing the isolation and characterization of the compound. Unfortunately, a primary source with a complete dataset for Viscidulin I could not be identified for this guide.

The following table outlines the expected regions for characteristic spectroscopic signals for a flavonoid of this type.

| Spectroscopic Technique | Expected Signals |

| ¹H-NMR | Aromatic protons on the A and B rings, hydroxyl protons. |

| ¹³C-NMR | Carbonyl carbon (C4), carbons of the aromatic rings, carbons bearing hydroxyl groups. |

| FT-IR (cm⁻¹) | O-H stretching (hydroxyl groups), C=O stretching (carbonyl group), C=C stretching (aromatic rings), C-O stretching. |

| Mass Spectrometry | Molecular ion peak [M]+ or [M-H]⁻, characteristic fragmentation patterns of flavonoids involving retro-Diels-Alder reactions. |

Experimental Protocols

A general workflow for the isolation and characterization of flavonoids is presented below.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature regarding the biological activities and the molecular mechanisms of action of Viscidulin I. While flavonoids as a class are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, dedicated studies on Viscidulin I are scarce.

Consequently, no specific signaling pathways modulated by Viscidulin I have been identified or characterized. Research in this area is needed to elucidate the potential therapeutic applications of this natural product.

Conclusion

Viscidulin I is a well-defined achiral flavonol. While its basic chemical structure is known, there is a notable absence of comprehensive quantitative spectroscopic data, detailed experimental protocols for its isolation and characterization, and studies on its specific biological activities and effects on cellular signaling pathways in publicly available scientific literature. Further research is required to unlock the full potential of this natural compound for applications in drug discovery and development. Researchers are encouraged to consult primary research articles that may become available for more in-depth information.

In-Depth Technical Guide to the Physicochemical Properties of Viscidulin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscidulin I, a flavonoid found in the plant genus Scutellaria, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of Viscidulin I, including its molecular structure, spectroscopic data, and chromatographic behavior. Detailed experimental protocols for its isolation and analysis are presented to facilitate further research and development. This document aims to serve as a critical resource for scientists and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Viscidulin I is a flavonoid, specifically a flavone, a class of compounds known for their diverse biological activities. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Viscidulin I

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

| Synonyms | 3,5,7,2',6'-Pentahydroxyflavone | |

| CAS Number | 92519-95-4 | |

| Molecular Formula | C₁₅H₁₀O₇ | |

| Molecular Weight | 302.24 g/mol | |

| Appearance | Yellow powder | |

| Melting Point | 296 °C (decomposes) | (Predicted) |

| Solubility | Slightly soluble in water | |

| Purity | >98% (HPLC), ≥90% (LC/MS-ELSD) | |

| Storage | -20°C |

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is a crucial tool for the structural elucidation of natural products. For Viscidulin I, electrospray ionization (ESI) is a common technique.

-

Precursor Ion ([M+H]⁺): m/z 303.0499

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: As of the last update, specific, experimentally-derived and assigned ¹H and ¹³C NMR data for Viscidulin I were not found in the surveyed literature.)

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of Viscidulin I is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, typical of a flavonoid structure.

(Note: A specific experimental FT-IR spectrum with peak assignments for Viscidulin I was not found in the surveyed literature.)

Experimental Protocols

Extraction, Isolation, and Purification of Viscidulin I from Scutellaria viscidula

The following is a generalized protocol based on methods for isolating flavonoids from Scutellaria species. Optimization may be required for maximizing the yield of Viscidulin I.

Diagram 1: Workflow for the Isolation and Purification of Viscidulin I

Commercial suppliers of purified Viscidulin I

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability of Purified Viscidulin I

For research purposes, purified Viscidulin I can be procured from specialized chemical suppliers. One known commercial vendor is MedchemExpress, which lists the compound for research applications. It is important to note that this product is intended for laboratory research use only and not for patient administration.

Overview of Viscidulin I

Viscidulin I, systematically named 5,7,2',6'-Tetrahydroxyflavonol, is a flavonoid compound. Initially, it was believed to be isolated from Salvia viscidula; however, current scientific literature consistently identifies its origin as the root of Scutellaria baicalensis Georgi, a plant commonly known as Chinese skullcap.[1][2][3][4] Scutellaria baicalensis has a long history of use in traditional Chinese medicine, and its extracts, along with isolated constituents, have been investigated for a range of biological activities, including anti-viral, anti-tumor, anti-bacterial, antioxidant, and anti-inflammatory properties.[1]

Biological Activities and Potential Therapeutic Applications

While extensive research on the specific biological activities of purified Viscidulin I is limited in publicly available literature, its presence in extracts of Scutellaria baicalensis suggests its potential contribution to the overall therapeutic effects of the plant.

One study by Ji and colleagues in 2015 investigated the anti-H1N1 viral, cytotoxic, and Nrf2 activation activities of 28 compounds isolated from Scutellaria baicalensis, including Viscidulin I. This suggests that Viscidulin I may possess antiviral and cytotoxic properties and could be an activator of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.

Furthermore, Viscidulin I has been identified as a component in traditional Chinese medicine formulations. For instance, it is a constituent of the Wenfei Buqi Tongluo formula, which has been studied for its potential in treating pulmonary fibrosis, although the specific contribution of Viscidulin I requires further investigation. It has also been detected in the Qingjiehuagong decoction, used for acute pancreatitis, where it is noted as a flavonoid that is absorbed into the bloodstream.

The table below summarizes the potential biological activities attributed to Viscidulin I based on its presence in Scutellaria baicalensis extracts and related research.

| Biological Activity | Context/Study | Potential Implication |

| Anti-H1N1 Viral Activity | Investigated as part of a panel of compounds from S. baicalensis. | Potential as an antiviral agent. |

| Cytotoxic Activity | Evaluated alongside other compounds from S. baicalensis. | Potential for investigation in oncology. |

| Nrf2 Activation | Studied as a potential activity of S. baicalensis constituents. | May contribute to cellular protection against oxidative stress. |

| Anti-inflammatory | A general property of S. baicalensis extracts containing Viscidulin I. | Potential role in modulating inflammatory responses. |

| Antioxidant | A general property of S. baicalensis extracts containing Viscidulin I. | May help in mitigating oxidative damage. |

Experimental Methodologies

Detailed experimental protocols specifically for Viscidulin I are not extensively documented in the available literature. However, based on the studies of Scutellaria baicalensis and its components, the following general methodologies are relevant.

Isolation and Purification of Viscidulin I

A general workflow for the isolation and purification of flavonoids like Viscidulin I from plant material such as the roots of Scutellaria baicalensis would typically involve the following steps:

Caption: General workflow for the isolation of Viscidulin I.

In Vitro Biological Activity Assays

The following are examples of in vitro assays that would be employed to evaluate the biological activities of Viscidulin I, based on the reported activities of Scutellaria baicalensis constituents.

This assay is used to assess the effect of a compound on cell viability.

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Viscidulin I for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Caption: Workflow for a typical MTT cytotoxicity assay.

This assay measures the free radical scavenging capacity of a compound.

-

Reaction Mixture: Prepare a reaction mixture containing a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Addition: Add different concentrations of Viscidulin I to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value.

Signaling Pathway Analysis

Given the suggestion of Nrf2 activation by constituents of Scutellaria baicalensis, a potential signaling pathway for Viscidulin I to exert its antioxidant effects could involve the Keap1-Nrf2 pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to an activator like a flavonoid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

Caption: Proposed Keap1-Nrf2 signaling pathway for Viscidulin I.

Conclusion and Future Directions

Viscidulin I is a flavonoid found in Scutellaria baicalensis with potential biological activities, including antiviral, cytotoxic, and antioxidant effects. While a commercial source for the purified compound exists for research, detailed studies on its specific mechanisms of action and signaling pathways are not yet widely available. Future research should focus on elucidating the precise molecular targets of Viscidulin I and validating its therapeutic potential through comprehensive preclinical studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the investigation of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 3. d-nb.info [d-nb.info]

- 4. Applications, phytochemistry, pharmacological effects, pharmacokinetics, toxicity of Scutellaria baicalensis Georgi. and its probably potential therapeutic effects on COVID-19: a review - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, including in many species of the Salvia genus. These compounds are integral to the human diet and have garnered significant scientific interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Their potential as anticancer agents is particularly compelling, as many flavonoids have been shown to selectively induce apoptosis (programmed cell death) in tumor cells while exhibiting lower toxicity towards normal cells.

This technical guide provides a comprehensive overview of the core methodologies used to evaluate the cytotoxic and pro-apoptotic potential of flavonoids. It details the underlying molecular mechanisms, presents quantitative data for the representative flavone (B191248) Apigenin (B1666066), offers step-by-step experimental protocols, and includes workflow and pathway diagrams to facilitate understanding and experimental design.

Biological Activity and Quantitative Data

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%. This value is crucial for comparing the potency of different compounds and for selecting appropriate concentrations for mechanism-of-action studies.

As a proxy for Viscidulin I, the cytotoxic activities of Apigenin against various human cancer cell lines are summarized below.

Table 1: Cytotoxic Activity (IC50) of Apigenin on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Citation |

| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 hours | [1] |

| ACHN | Renal Cell Carcinoma | 50.40 | 24 hours | [1] |

| HL-60 | Promyelocytic Leukemia | 30 | 24 hours | [2] |

| HT-29 | Colorectal Adenocarcinoma | 2.03* | Not Specified | [3] |

| MCF-7 | Breast Adenocarcinoma | 2.30 | 24 hours | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | 4.07 | 24 hours |

*Note: This value is for a synthetic derivative of Apigenin, indicating the potential for structural modification to enhance potency.

Mechanism of Action: Induction of Apoptosis

Flavonoids typically exert their anticancer effects by inducing apoptosis through two primary signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator Caspase-8.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. It is regulated by the Bcl-2 family of proteins and results in the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates initiator Caspase-9.

-

Execution Phase: Both Caspase-8 and Caspase-9 can activate the executioner Caspase-3, which orchestrates the systematic breakdown of cellular components, leading to the characteristic morphological changes of apoptosis.

Caption: Key signaling pathways in flavonoid-induced apoptosis.

Experimental Protocols & Workflows

A logical workflow is essential for characterizing the anticancer activity of a novel flavonoid. The process begins with a general cytotoxicity screening, followed by more specific assays to confirm the mechanism of cell death.

Caption: Workflow for evaluating flavonoid anticancer activity.

Protocol: Cell Viability (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the flavonoid in culture medium. Remove the old medium from the cells and add 100 µL of the flavonoid-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of the flavonoid concentration. Use non-linear regression to calculate the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed 1-2 x 10⁵ cells in 6-well plates. After 24 hours, treat with the flavonoid at the predetermined IC50 concentration for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative / PI-negative.

-

Early apoptotic cells: Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

-

Protocol: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.

-

Cell Lysis: Treat and harvest cells as described for the Annexin V assay. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Reaction Setup: Transfer the supernatant (cytosolic extract) to a new tube. In a black 96-well plate, add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

-

Sample Addition: Add 50 µL of your cell lysate (containing 50-200 µg of protein) to the wells.

-

Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm. The fluorescence intensity is proportional to the caspase-3 activity.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-cancer activities of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Viscidulin I

Abstract

Viscidulin I, a flavonoid isolated from plants of the Scutellaria genus, has garnered interest for its potential pharmacological activities. Efficient purification of this compound is essential for further research and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Viscidulin I. The described protocol provides a reliable and reproducible workflow for obtaining high-purity Viscidulin I suitable for scientific and drug development applications.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities. Viscidulin I is a flavonoid with the molecular formula C15H10O7 and a molecular weight of 302.2.[1] It is typically found as a yellow powder and is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. The purification of specific flavonoids from complex plant extracts presents a significant challenge. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of such compounds.[2][3][4][5] This document outlines a detailed protocol for the purification of Viscidulin I using RP-HPLC, leveraging established methodologies for flavonoid separation from Scutellaria species.

Physicochemical Properties of Viscidulin I

A summary of the key physicochemical properties of Viscidulin I is presented in Table 1. This information is crucial for the development of an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C15H10O7 | |

| Molecular Weight | 302.2 g/mol | |

| Appearance | Yellow powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

HPLC Method for Viscidulin I Purification

The recommended method for the purification of Viscidulin I is reversed-phase HPLC. This technique separates compounds based on their hydrophobicity.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for analytical and semi-preparative scale purification. The use of a guard column is advised to protect the analytical column.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water are required. An acid modifier such as formic acid, acetic acid, or phosphoric acid is necessary for the mobile phase.

-

Sample Preparation: The crude extract containing Viscidulin I should be dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the purification of Viscidulin I. Optimization may be required depending on the specific HPLC system and the complexity of the sample matrix.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm and 330 nm |

| Injection Volume | 10-20 µL |

Experimental Protocol: Purification of Viscidulin I from a Plant Extract

This protocol outlines the steps for the purification of Viscidulin I from a crude plant extract.

1. Preparation of Mobile Phases: a. Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution. b. Mobile Phase B: Use HPLC grade acetonitrile. Degas the solution.

2. Sample Preparation: a. Accurately weigh 10 mg of the crude plant extract. b. Dissolve the extract in 1 mL of methanol. c. Vortex the solution until the extract is fully dissolved. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC System Setup and Equilibration: a. Install the C18 column in the HPLC system. b. Set the column temperature to 30 °C. c. Set the detection wavelength to 280 nm and 330 nm. d. Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

4. HPLC Analysis and Fraction Collection: a. Inject 10 µL of the prepared sample. b. Run the gradient program as specified in the chromatographic conditions table. c. Monitor the chromatogram and identify the peak corresponding to Viscidulin I based on its retention time (if a standard is available) or by collecting fractions and performing further analysis (e.g., LC-MS). d. Collect the fractions containing the peak of interest.

5. Post-Purification Analysis: a. Analyze the collected fractions by HPLC to assess their purity. b. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified Viscidulin I. c. Confirm the identity of the purified compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Viscidulin I Purification and Analysis

Caption: Workflow for the purification and analysis of Viscidulin I.

Biological Activity of Viscidulin I

Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of Viscidulin I. While flavonoids as a class are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, dedicated studies on Viscidulin I are scarce. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of Viscidulin I using reversed-phase high-performance liquid chromatography. The outlined method, along with the provided experimental workflow, offers a robust starting point for researchers and scientists in the field of natural product chemistry and drug development. The availability of a reliable purification method is a critical step towards enabling further investigation into the biological activities of Viscidulin I.

References

- 1. Betulinic acid induces apoptosis of HeLa cells via ROS-dependent ER stress and autophagy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]

- 5. storage.googleapis.com [storage.googleapis.com]

Application Notes & Protocols: Assessment of the Anti-inflammatory Activity of Viscidulin I

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Viscidulin I is a flavonoid found in plants such as Scutellaria baicalensis and Crotalaria juncea.[1][2] While flavonoids as a class are known for a wide range of biological activities, including anti-inflammatory effects, specific cell-based quantitative data for Viscidulin I is not extensively available in public literature. This document provides a comprehensive guide and detailed protocols for assessing the anti-inflammatory potential of Viscidulin I or related compounds. The methodologies are based on established cell-based assays widely used in inflammation research, focusing on macrophage-mediated inflammatory responses.

The protocols described herein use the murine macrophage cell line RAW 264.7, a standard model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The ability of a test compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory activity.

The primary signaling pathways involved in the LPS-induced inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] Many anti-inflammatory compounds, particularly natural products like sesquiterpene lactones and flavonoids, exert their effects by inhibiting key steps in these pathways.

Disclaimer: The quantitative data presented in the following tables is illustrative, representing hypothetical but realistic outcomes for a compound with potent anti-inflammatory activity, modeled after findings for well-studied natural extracts like those from Artemisia absinthium. This data is provided to demonstrate proper data presentation and interpretation. Researchers should generate their own experimental data for Viscidulin I.

Data Presentation: Anti-inflammatory Activity of Viscidulin I

Table 1: Effect of Viscidulin I on Cell Viability in RAW 264.7 Macrophages. Assay: MTT after 24-hour incubation. Data are presented as mean ± SD (n=3).

| Concentration (µM) | Cell Viability (%) |

| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |

| 1 | 98.7 ± 5.1 |

| 5 | 97.2 ± 4.8 |

| 10 | 95.5 ± 3.9 |

| 25 | 93.1 ± 5.3 |

| 50 | 90.8 ± 4.7 |

Table 2: Inhibitory Effects of Viscidulin I on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells. Cells were pre-treated with Viscidulin I for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours. IC50 values represent the concentration required for 50% inhibition. Data are presented as mean ± SD (n=3).

| Mediator | Assay | IC50 (µM) | Max Inhibition (%) at 50 µM |

| Nitric Oxide (NO) | Griess Assay | 12.5 ± 1.1 | 85.2 ± 6.2 |

| Prostaglandin E2 (PGE2) | ELISA | 15.8 ± 1.4 | 81.4 ± 5.9 |

| TNF-α | ELISA | 10.2 ± 0.9 | 89.1 ± 7.1 |

| IL-6 | ELISA | 18.9 ± 1.7 | 75.6 ± 6.8 |

| IL-1β | ELISA | 14.7 ± 1.3 | 83.3 ± 6.5 |

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the overall experimental process and the key cellular pathways involved in the assessment of anti-inflammatory compounds.

Caption: Experimental workflow for assessing the anti-inflammatory activity of Viscidulin I.

Caption: LPS-induced NF-κB and MAPK inflammatory signaling pathways and potential inhibition sites.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper, as they are adherent. Do not allow cells to become over-confluent.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of Viscidulin I. It should be run in parallel with the anti-inflammatory assays.

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Viscidulin I (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) × 100%.

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well. Incubate overnight.

-

Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Viscidulin I or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) just before use.

-

Add 50 µL of the Griess reagent to each well containing the supernatant.

-

-

Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Quantification: Create a standard curve using known concentrations of sodium nitrite (NaNO2) to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Protocol 4: Cytokine (TNF-α, IL-6, IL-1β) and PGE2 Measurement (ELISA)

This protocol quantifies the concentration of specific inflammatory mediators in the cell culture supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Seeding and Treatment: Seed and treat cells as described in Protocol 3, typically in a 24-well or 12-well plate for a larger volume of supernatant. A common seeding density is 4 × 10⁵ cells/well in a 12-well plate.

-

Incubation: Incubate for the time specified by the research question (e.g., 6 hours for early cytokine release, 24 hours for sustained production).

-

Supernatant Collection: Collect the culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cell debris.

-

Storage: Use the supernatant immediately or store in aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

-

ELISA Procedure:

-

Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions provided with the specific commercial kits.

-

Generally, the procedure involves adding the collected supernatants, standards, and controls to microplate wells pre-coated with a capture antibody.

-

This is followed by a series of incubation, washing, and addition of a detection antibody, an enzyme conjugate (like HRP), and a substrate.

-

A stop solution is added to terminate the reaction, and the absorbance is read at the specified wavelength (typically 450 nm).

-

-

Quantification: Calculate the concentration of each mediator in the samples by interpolating from the standard curve generated with recombinant standards provided in the kit. Calculate the percentage inhibition relative to the LPS-only treated cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorlab.com [biorlab.com]

- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wormwood (Artemisia absinthium) suppresses tumour necrosis factor alpha and accelerates healing in patients with Crohn's disease - A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Measuring the Antioxidant Capacity of Viscidulin I: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin I, a flavonoid isolated from plants of the Scutellaria genus, presents a chemical structure suggestive of potent antioxidant activity. As a 5,7,2',6'-tetrahydroxyflavonol, its multiple hydroxyl groups are poised to act as hydrogen donors, a key mechanism for neutralizing free radicals. The evaluation of the antioxidant capacity of natural compounds like Viscidulin I is a critical step in the exploration of their therapeutic potential. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.

This document provides detailed application notes and standardized protocols for measuring the antioxidant capacity of Viscidulin I using two widely accepted in vitro assays: the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While direct experimental data on the antioxidant capacity of Viscidulin I is not yet available in published literature, the methodologies outlined herein are established for the assessment of flavonoids and are highly applicable. The structure-activity relationship of flavonoids strongly suggests that the polyhydroxylated nature of Viscidulin I endows it with significant antioxidant potential.[1][2][3]

Data Presentation

The antioxidant capacity of a compound is typically expressed relative to a standard antioxidant, such as Trolox, a water-soluble analog of vitamin E. For the DPPH assay, the result is often reported as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 1: Hypothetical Antioxidant Capacity of Viscidulin I and Structurally Related Flavonoids

| Compound | ORAC Value (µmol TE/µmol) | DPPH Radical Scavenging Activity (IC50, µM) |

| Viscidulin I (Hypothetical) | 5.0 - 8.0 | 15 - 30 |

| Quercetin | 4.38 - 10.7[4] | 4.71 - 6.55[5] |

| Scutellarein | Similar to Trolox | Stronger than scutellarin |

| Luteolin | - | - |

| Trolox (Standard) | 1.0 | ~40-60 |

Note: The values for Viscidulin I are hypothetical and are projected based on the activities of structurally similar flavonoids. Actual experimental results may vary. TE = Trolox Equivalents.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Materials:

-

Viscidulin I

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader with temperature control

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Viscidulin I in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in 75 mM phosphate buffer (pH 7.4).

-

Prepare a series of Trolox standards (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer to generate a standard curve.

-

Prepare a fluorescein working solution (e.g., 70 nM) in phosphate buffer.

-

Prepare an AAPH solution (e.g., 12 mM) in phosphate buffer. This solution should be made fresh before use and kept on ice.

-

-

Assay Procedure:

-

Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.

-

Add 25 µL of the Viscidulin I dilutions, Trolox standards, or phosphate buffer (as a blank) to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes in the microplate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of Viscidulin I by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per micromole of Viscidulin I (µmol TE/µmol).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

Viscidulin I

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well clear microplates

-

UV-Vis microplate reader or spectrophotometer

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Viscidulin I in methanol or ethanol. From this, create a series of dilutions to be tested.

-

Prepare a stock solution of the positive control (e.g., ascorbic acid) and make serial dilutions.

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the Viscidulin I dilutions or the positive control to the wells.

-

Add the DPPH solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Prepare a control well containing the solvent and the DPPH solution.

-

Prepare blank wells for each sample concentration containing the sample and the solvent (without DPPH) to account for any background absorbance.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] * 100 Where:

-

A_control is the absorbance of the control (DPPH solution and solvent).

-

A_sample is the absorbance of the sample with DPPH.

-

A_blank is the absorbance of the sample without DPPH.

-

-

Plot the percentage of scavenging activity against the concentration of Viscidulin I.

-

Determine the IC50 value, which is the concentration of Viscidulin I required to scavenge 50% of the DPPH radicals, from the graph.

-

References

- 1. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

Application Notes: Investigating the Mechanism of Action of Viscidulin I

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viscidulin I is a novel natural compound with putative anti-cancer properties. These application notes provide a comprehensive guide to investigating its mechanism of action, with a focus on its potential to induce apoptosis in cancer cells. The following protocols and guidelines are designed to assist researchers in elucidating the molecular pathways through which Viscidulin I exerts its cytotoxic effects.

Proposed Mechanism of Action

Based on preliminary screening and structural similarities to other known bioactive compounds, it is hypothesized that Viscidulin I induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is a critical regulator of programmed cell death and is often dysregulated in cancer. The proposed mechanism involves the following key steps:

-

Induction of Cellular Stress: Viscidulin I is thought to increase the production of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.

-

Mitochondrial Membrane Depolarization: The elevated ROS levels are hypothesized to disrupt the mitochondrial membrane potential (MMP).

-

Release of Cytochrome c: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

-